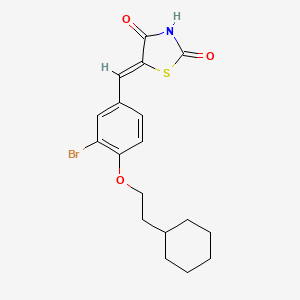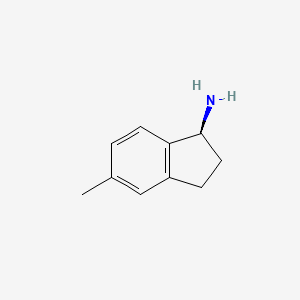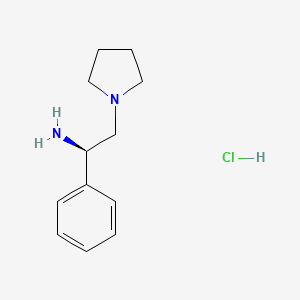
(alphaR)-alpha-Phenyl-1-pyrrolidineethanamine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(alphaR)-alpha-Phenyl-1-pyrrolidineethanamine hydrochloride is a synthetic compound belonging to the class of substituted cathinones. These compounds are known for their stimulant properties and have been studied for various applications in scientific research. The compound is structurally characterized by a phenyl ring attached to a pyrrolidine ring via an ethanamine chain.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (alphaR)-alpha-Phenyl-1-pyrrolidineethanamine hydrochloride typically involves the reaction of a phenylacetone derivative with pyrrolidine under reductive amination conditions. The process can be summarized as follows:
Reductive Amination: Phenylacetone is reacted with pyrrolidine in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas with a palladium catalyst.
Hydrochloride Formation: The resulting amine is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of phenylacetone and pyrrolidine are reacted in industrial reactors.
Purification: The crude product is purified using techniques such as recrystallization or chromatography.
Quality Control: The final product undergoes rigorous quality control to ensure purity and consistency.
Analyse Chemischer Reaktionen
Types of Reactions
(alphaR)-alpha-Phenyl-1-pyrrolidineethanamine hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, converting the compound into its corresponding alcohol.
Substitution: Nucleophilic substitution reactions can occur at the phenyl ring or the pyrrolidine ring, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, hydrogen gas with a palladium catalyst.
Substitution: Halogenating agents, nucleophiles such as amines or thiols.
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols.
Substitution: Substituted phenyl or pyrrolidine derivatives.
Wissenschaftliche Forschungsanwendungen
(alphaR)-alpha-Phenyl-1-pyrrolidineethanamine hydrochloride has been extensively studied for its applications in various fields:
Chemistry: Used as a precursor in the synthesis of other complex organic molecules.
Biology: Studied for its effects on neurotransmitter systems, particularly dopamine and norepinephrine.
Medicine: Investigated for potential therapeutic applications in treating conditions such as attention deficit hyperactivity disorder (ADHD) and narcolepsy.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The compound exerts its effects primarily by inhibiting the reuptake of neurotransmitters such as dopamine and norepinephrine. This leads to increased levels of these neurotransmitters in the synaptic cleft, resulting in enhanced stimulation of the central nervous system. The molecular targets include dopamine and norepinephrine transporters, which are blocked by the compound, preventing the reuptake of these neurotransmitters.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
alpha-Pyrrolidinopentiophenone (alpha-PVP): A structurally similar compound with potent stimulant effects.
alpha-Pyrrolidinohexiophenone (alpha-PHP): Another related compound with a longer alkyl chain, leading to different pharmacological properties.
alpha-Pyrrolidinoisohexanophenone (alpha-PiHP): A positional isomer with similar stimulant effects.
Uniqueness
(alphaR)-alpha-Phenyl-1-pyrrolidineethanamine hydrochloride is unique due to its specific structural configuration, which imparts distinct pharmacological properties. Its ability to inhibit neurotransmitter reuptake with high potency makes it a valuable compound for research in neuropharmacology.
Eigenschaften
Molekularformel |
C12H19ClN2 |
|---|---|
Molekulargewicht |
226.74 g/mol |
IUPAC-Name |
(1R)-1-phenyl-2-pyrrolidin-1-ylethanamine;hydrochloride |
InChI |
InChI=1S/C12H18N2.ClH/c13-12(10-14-8-4-5-9-14)11-6-2-1-3-7-11;/h1-3,6-7,12H,4-5,8-10,13H2;1H/t12-;/m0./s1 |
InChI-Schlüssel |
GWJSDZLXRREOIA-YDALLXLXSA-N |
Isomerische SMILES |
C1CCN(C1)C[C@@H](C2=CC=CC=C2)N.Cl |
Kanonische SMILES |
C1CCN(C1)CC(C2=CC=CC=C2)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(5-fluoro-1-hydroxypyridin-2-ylidene)-1-[2-[[formyl(hydroxy)amino]methyl]hexanoyl]pyrrolidine-2-carboxamide](/img/no-structure.png)
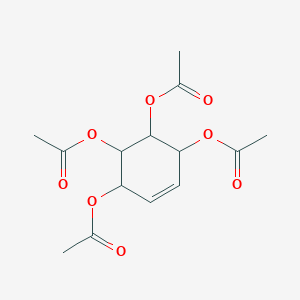

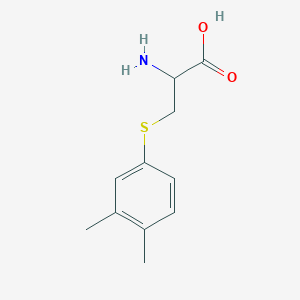
![[4a,5-dihydroxy-7-methyl-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,5,6,7a-tetrahydrocyclopenta[c]pyran-7-yl] (E)-3-phenylprop-2-enoate](/img/structure/B12292936.png)
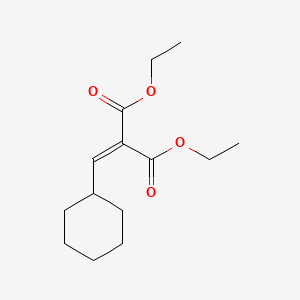
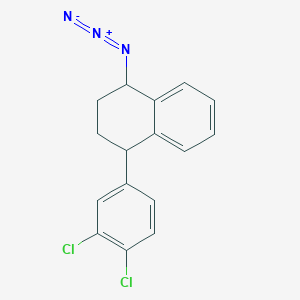
![2-Butenedioic acid (2Z)-, mono[1-methyl-2-[[(9Z)-1-oxo-9-octadecenyl]amino]ethyl] ester](/img/structure/B12292951.png)

